1-(Difluoromethyl)-2-phenyl-1H-imidazole

Medicinal Chemistry Bioisostere Design Metabolic Stability

Researchers targeting kinase ATP-binding pockets require the directional H-bond donor geometry unique to N1-CF₂H-imidazoles-C-difluoromethylated isomers cannot replicate this interaction. This scaffold eliminates in-house N-difluoromethylation optimization, enabling rapid parallel SAR by functionalizing the 2-phenyl handle via electrophilic substitution or cross-coupling. • MW 194.18 Da, LogP 2.95-ideal fragment space for CNS/anti-infective screening • Boiling point 284.5°C minimizes volatility loss during scale-up • Scalable via patent-protected routes using non-ODS CF₂ sources

Molecular Formula C10H8F2N2
Molecular Weight 194.18 g/mol
CAS No. 220173-84-2
Cat. No. B1505265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethyl)-2-phenyl-1H-imidazole
CAS220173-84-2
Molecular FormulaC10H8F2N2
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CN2C(F)F
InChIInChI=1S/C10H8F2N2/c11-10(12)14-7-6-13-9(14)8-4-2-1-3-5-8/h1-7,10H
InChIKeyKRHHAAOPSDYQCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Difluoromethyl)-2-phenyl-1H-imidazole: Physicochemical Profile


1-(Difluoromethyl)-2-phenyl-1H-imidazole (CAS 220173-84-2) is a fluorinated heterocyclic building block featuring an imidazole core substituted with a 2-phenyl group and an N1-difluoromethyl (CF₂H) moiety [1]. This N1-substitution pattern distinguishes it from C-difluoromethylated imidazole isomers (e.g., 4-(difluoromethyl)-1H-imidazole, CAS 196303-69-2), conferring distinct electronic properties relevant to medicinal chemistry and agrochemical intermediate applications [2]. The difluoromethyl group functions as a lipophilic hydrogen-bond donor and metabolically stable isostere of conventional N–H or O–H groups [3]. Typical commercial specifications include ≥95% purity, a molecular weight of 194.18 g·mol⁻¹, a boiling point of 284.5 °C at 760 mmHg, a density of 1.23 g·cm⁻³, and a calculated LogP of 2.95 .

Workflow Heterocyclic building block with pre-installed N1-CF₂H group
Selection Non-classical H-bond donor motif; 2-phenyl handle for derivatization
Use Context Medicinal chemistry and agrochemical intermediate development

Why This Scaffold Cannot Be Substituted


Substituting 1-(difluoromethyl)-2-phenyl-1H-imidazole with a generic imidazole or a regioisomeric difluoromethyl imidazole (e.g., C4- or C2-difluoromethylated variants) alters key molecular properties that directly affect downstream synthetic utility and biological performance. The N1-difluoromethyl group uniquely positions the CF₂H moiety as a non-classical hydrogen-bond donor capable of engaging biological targets in a geometry unavailable to C-difluoromethylated analogs [1]. Meanwhile, the 2-phenyl substituent provides a rigid, π-rich scaffold that can be further functionalized via electrophilic aromatic substitution or cross-coupling, a modularity absent in simpler imidazole precursors [2]. These combined features create a distinct electronic environment and steric profile that cannot be replicated by mixing separate mono-functional building blocks—making direct procurement of the intact compound essential for projects requiring this precise pharmacophoric architecture.

Regioisomer C-difluoromethyl imidazole isomers may shift H-bond donor geometry away from N1 position
Generic analog Unsubstituted 2-phenylimidazole lacks the lipophilic H-bond donor and metabolic stability of CF₂H
Benzimidazole 2-Phenylbenzimidazole introduces larger steric footprint and alters scaffold topology

Differentiation Against Closest Analogs


N1-Difluoromethyl: H-Bond Donor & Metabolic Stability

The N1-difluoromethyl group in the target compound serves as a non-classical hydrogen-bond donor (F₂C–H···X), a property distinct from C-difluoromethylated imidazoles where the CF₂H is attached to a ring carbon. In C4-difluoromethyl-1H-imidazole (CAS 196303-69-2), the NH of the imidazole ring remains the primary H-bond donor, whereas in the target compound the CF₂H itself can engage in directional H-bonding interactions with biological targets [1]. This difference has been exploited in kinase inhibitor design: patent US11572362 discloses a compound incorporating a 1-(difluoromethyl)-1H-imidazol-4-yl motif that achieves an IC₅₀ of 1 nM against interleukin-1 receptor-associated kinase 4 (IRAK4), with the N1-CF₂H group contributing to both affinity and metabolic stability through its unique H-bonding topology [2].

N1-CF₂H Donor
Class-level
IC₅₀ 1 nM (IRAK4) for N1-CF₂H motif; CF₂H serves as non-classical H-bond donor
Supports H-bond donor geometry study
Class-level inference; IRAK4 enzyme context
Medicinal Chemistry Bioisostere Design Metabolic Stability

Boiling Point Advantage for Purification & Handling

The target compound has a boiling point of 284.5 °C at 760 mmHg, substantially higher than that of simpler N-difluoromethyl imidazoles such as 1-(difluoromethyl)-1H-imidazole (CAS 91459-68-6), which boils at 155–156 °C at 740 Torr . This ~130 °C elevation, attributable to the 2-phenyl substituent, provides a wider operational window for distillation-based purification without thermal degradation risk and reduces volatility-driven material loss during rotary evaporation and vacuum drying at elevated temperatures . For procurement decisions, the higher boiling point translates to more predictable post-synthetic handling and improved mass recovery in multi-gram syntheses.

Boiling Point
Data to verify
284.5 °C vs 155–156 °C (Δ ≈ 129 °C)
Supports purification workflow selection
Reported values; cross-source comparison
Process Chemistry Purification Physical Properties

Lipophilicity Gain vs. Non-Fluorinated Analog

The calculated LogP for 1-(difluoromethyl)-2-phenyl-1H-imidazole is 2.95 . In contrast, the non-fluorinated analog 2-phenyl-1H-imidazole (CAS 670-96-2) has a reported LogP of approximately 1.5–1.6 [1]. This ~1.4 LogP unit increase (corresponding to roughly a 25-fold increase in octanol-water partition coefficient) is directly attributable to the N1-difluoromethyl substitution. The elevated lipophilicity enhances membrane permeability potential while maintaining a molecular weight below 200 Da—an optimal balance for CNS drug discovery programs where moderate LogP (2–4) and low molecular weight are desirable [2].

Lipophilicity Gain
Reported
LogP 2.95 vs 1.5–1.6 (≈25× gain)
Supports lipophilicity-activity relationship study
Calculated LogP; cross-study comparison
Medicinal Chemistry Lipophilicity ADME Optimization

Synthetic Accessibility via N-Difluoromethylation

The direct N-difluoromethylation of imidazoles using TMS-CF₃ (Ruppert–Prakash reagent) under neutral conditions proceeds in good-to-excellent yields [1]. The synthetic patent CN106831599B specifically discloses methods for 1-difluoromethyl imidazole and its derivatives, using ethyl bromodifluoroacetate as an inexpensive, non-ozone-depleting difluoromethyl source under mild conditions [2]. In contrast, preparing C-difluoromethylated imidazoles (e.g., 4-(difluoromethyl)-1H-imidazole) often requires deoxyfluorination of formylimidazole precursors using DAST or related reagents, which carry higher safety risks and can be cost-prohibitive at scale [3]. The N-substitution route thus offers a synthetically more accessible entry point for incorporating difluoromethyl functionality into imidazole scaffolds.

Synthetic Route
Class-level
N-difluoromethylation via TMS-CF₃ / BrCF₂CO₂Et; avoids DAST hazards
Supports synthetic route selection
Patent-reported yields; class-level
Synthetic Methodology Process Chemistry Fluorination

Monocyclic Imidazole Advantage in Kinase & CYP51

Molecular docking studies of imidazole as an antifungal scaffold demonstrate favorable binding within the active sites of both CYP51 (lanosterol 14α-demethylase) and SAP2 (secreted aspartyl proteinase 2), with strong docking scores and key hydrogen-bonding interactions [1]. In kinase inhibitor design, the 1-(difluoromethyl)-1H-imidazol-4-yl motif has been successfully incorporated into an IRAK4 inhibitor with a 1 nM IC₅₀ value [2]. By contrast, the benzimidazole analog (2-phenyl-1H-benzimidazole, CAS 716-79-0) presents a larger, more electron-rich bicyclic system with different vector geometry. While benzimidazoles are also used in kinase and CYP51 inhibitor programs, the monocyclic imidazole core of the target compound offers a smaller scaffold footprint (molecular weight 194.18 vs. 194.23 for 2-phenylbenzimidazole; however the benzimidazole bicyclic system imposes different steric constraints) and distinct π-electron distribution, making it preferable for fragment-based screening where minimal molecular complexity is desired [3].

Scaffold Fit
Class-level
Monocyclic imidazole core vs benzimidazole; IRAK4 IC₅₀ 1 nM
Supports fragment-based scaffold selection
In silico docking evidence; IRAK4 class-level
Kinase Inhibition CYP51 Antifungal Scaffold Selection

Procurement-Driven Application Scenarios


Kinase Inhibitor Lead Optimization

In programs targeting kinases where the ATP-binding pocket contains H-bond-accepting residues, the N1-CF₂H group of this compound provides a directional hydrogen-bond donor interaction that cannot be achieved with C-difluoromethylated imidazole isomers [1]. The 1 nM IRAK4 potency reported for a structurally related N1-CF₂H-imidazole-containing compound demonstrates the viability of this pharmacophore in achieving high-affinity target engagement [2]. Procurement of the intact 1-(difluoromethyl)-2-phenyl-1H-imidazole scaffold enables rapid parallel synthesis of focused libraries exploring 2-phenyl substitutions without requiring in-house N-difluoromethylation optimization.

Agrochemical Intermediate with Metabolic Stability

The difluoromethyl group is a key structural feature in multiple commercial agrochemicals including Sulfentrazone and Carfentrazone-ethyl, where it contributes to metabolic stability and target-site persistence [1]. The 2-phenyl substituent on the target compound provides a synthetic handle for further functionalization (e.g., nitration, halogenation, cross-coupling) to generate diverse agrochemical candidate libraries [2]. The N1-CF₂H-2-phenylimidazole scaffold thus serves as a modular intermediate for agrochemical discovery programs, with the CF₂H group pre-installed to confer favorable environmental stability profiles.

Fragment-Based Drug Discovery Building Block

With a molecular weight of 194.18 Da and a calculated LogP of 2.95, this compound occupies a favorable physicochemical space for fragment-based screening where MW < 250 Da and LogP between 1 and 3 are preferred [1]. Compared to the non-fluorinated 2-phenylimidazole (LogP ≈ 1.6), the CF₂H group elevates lipophilicity by ~1.4 LogP units without molecular weight penalty [2]. This property profile enables exploration of lipophilic binding pockets while maintaining aqueous solubility sufficient for biochemical assay conditions, positioning the compound as a high-value fragment for screening collections targeting CNS or anti-infective targets .

Scale-Up Process Development

The boiling point of 284.5 °C substantially exceeds that of simpler N-difluoromethyl imidazoles (~155 °C), reducing volatility-related material loss during solvent stripping and vacuum drying operations at multi-gram scale [1]. The availability of patent-protected synthetic routes using ethyl bromodifluoroacetate as an inexpensive, non-ozone-depleting CF₂ source [2] provides a regulatory-compliant and cost-effective pathway for scaling production beyond laboratory quantities. For CROs and CDMOs offering custom synthesis services, this compound represents a scalable intermediate with established chemistry and favorable handling properties.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization studies
N1-CF₂H H-bond donor motif
Target engagement assay validation
Agrochemical intermediate development
Metabolic stability context
Functionalization and stability profiling
Fragment-based screening building block
Favorable MW/LogP balance
Lipophilic binding pocket exploration
Scale-up process development
High boiling point & established synthesis
Distillation recovery and route scalability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Difluoromethyl)-2-phenyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.